molecular formula C13H11N3O2S B1387377 3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid CAS No. 1171575-08-8

3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid

Cat. No. B1387377
M. Wt: 273.31 g/mol
InChI Key: URPZXBUEOZOBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid” is a complex organic molecule. It contains a pyrrolopyrazine unit, which is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives has been a topic of immense interest in recent years . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield and selectivity of the product are affected by mechanistic pathways and stereo-electronic factors .


Molecular Structure Analysis

The molecular structure of “3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid” is complex, with multiple aromatic rings and functional groups. The exact structure can be determined using techniques such as ATR-FTIR, NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid” are likely to be complex due to the presence of multiple reactive sites on the molecule. The reactions between azaarenes and quinoxaline-3-carboxylate have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid” can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be determined . Spectroscopic techniques such as ATR-FTIR, NMR, and HRMS can provide information about its molecular structure .

Scientific Research Applications

  • Synthesis of Pyrroloindoles

    • Field : Organic & Biomolecular Chemistry
    • Application : The pyrroloindole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .
    • Methods : This review provides an overview of recent synthesis methods for the preparation of pyrroloindoles and their derivatives .
    • Results : The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product are briefly explained .
  • Anti-inflammatory Activities of Pyrimidines

    • Field : Pharmacology
    • Application : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods : This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
    • Results : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Synthesis of Pyrrolopyrazines

    • Field : Organic Chemistry
    • Application : Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
    • Methods : This review provides the recent efficient synthetic methods for the pyrrolopyrazines .
    • Results : A wide range of biological activities related to pyrrolopyrazine scaffold is discussed .

Safety And Hazards

As with any chemical compound, handling “3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid” should be done with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without proper safety measures .

Future Directions

The future directions for the study of “3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid” could involve further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in drug discovery .

properties

IUPAC Name

3-(2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-11(18)5-8-19-13-10-4-2-7-16(10)9-3-1-6-14-12(9)15-13/h1-4,6-7H,5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPZXBUEOZOBIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C3=CC=CN23)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid
Reactant of Route 2
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid
Reactant of Route 5
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid
Reactant of Route 6
3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.